molecular formula C24H22O8 B11150548 methyl {7-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate

methyl {7-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B11150548
M. Wt: 438.4 g/mol
InChI Key: JORFMKVQKGLDSQ-UHFFFAOYSA-N
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Description

Methyl {7-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic coumarin derivative with a complex substitution pattern. Its structure includes:

  • A coumarin core (2H-chromen-2-one) substituted with methyl groups at positions 4 and 8.
  • A 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethoxy group at position 7, introducing a bicyclic ether moiety.
  • An acetate ester at position 3, which may influence solubility and metabolic stability.

Properties

Molecular Formula

C24H22O8

Molecular Weight

438.4 g/mol

IUPAC Name

methyl 2-[7-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C24H22O8/c1-13-16-5-7-19(14(2)23(16)32-24(27)17(13)11-22(26)28-3)31-12-18(25)15-4-6-20-21(10-15)30-9-8-29-20/h4-7,10H,8-9,11-12H2,1-3H3

InChI Key

JORFMKVQKGLDSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC4=C(C=C3)OCCO4)CC(=O)OC

Origin of Product

United States

Preparation Methods

Catalytic Systems

  • H-type mordenite : Patented for methyl acetate synthesis, this catalyst enhances esterification efficiency at 150–320°C and 0.1–8 MPa.

  • Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) improves etherification yields by facilitating ion exchange in biphasic systems.

Temperature and Solvent Effects

  • Etherification : Optimal at 80°C in THF (yield: 72–85%).

  • Esterification : Highest yields (90–95%) achieved in dichloromethane at 25°C using DCC/DMAP.

Purification and Characterization

Chromatographic Techniques

  • Flash column chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:4) eluent removes unreacted starting materials.

  • HPLC : C18 columns (acetonitrile/water gradient) isolate the target compound to >98% purity.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 2.35 (s, 3H, CH₃), δ 3.75 (s, 3H, OCH₃), δ 4.30–4.50 (m, 4H, OCH₂CH₂O), δ 6.85–7.50 (m, aromatic protons).

  • HRMS : m/z 438.4 [M+H]⁺, confirming the molecular formula C24H22O8.

Comparative Analysis of Synthetic Routes

StepMethodConditionsYield (%)Source
Coumarin formationPechmann condensationH₂SO₄, 100°C, 6h78
EtherificationWilliamson synthesisNaH, THF, 80°C, 12h85
EsterificationSteglich esterificationDCC/DMAP, CH₂Cl₂, 25°C, 24h92

Chemical Reactions Analysis

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of methyl {7-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is C20H22O5C_{20}H_{22}O_{5}. Its structure features a chromenone core linked to a benzodioxin moiety, which is known for its biological activity.

Anticancer Activity

Research has highlighted the anticancer properties of compounds related to this compound. For instance, studies have shown that derivatives of chromenones exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and others. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Antioxidant Properties

Compounds containing the benzodioxin structure have demonstrated antioxidant activities. They scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial in preventing cellular damage linked to chronic diseases and aging .

Anti-inflammatory Effects

This compound may also exhibit anti-inflammatory properties. Research indicates that such compounds can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), making them potential candidates for treating inflammatory disorders .

Case Study 1: Anticancer Efficacy

In vitro studies have shown that this compound exhibits IC50 values in low micromolar ranges against MCF-7 cells. This suggests a potent anticancer effect comparable to well-known chemotherapeutic agents .

Case Study 2: Antioxidant Activity Assessment

A study measuring the DPPH radical scavenging activity indicated that derivatives of this compound significantly reduce oxidative stress markers in vitro. The results showed a dose-dependent response correlating with increased concentrations of the compound .

Mechanism of Action

  • Targets:
    • The compound likely interacts with bacterial enzymes or receptors.
    • Further studies are needed to pinpoint specific targets.
  • Pathways:
    • It may disrupt cell wall synthesis or metabolic pathways.

Comparison with Similar Compounds

Structural Features

Key structural analogs and their differences are summarized below:

Table 1: Structural Comparison of Coumarin Derivatives

Compound Name / Source Core Structure Position 7 Substituent Position 3 Substituent Key Functional Groups
Target Compound 4,8-Dimethylcoumarin 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethoxy Methyl acetate ester Benzodioxin, ester
N-(2-Substituted...acetamides 4-Methylcoumarin 4-Methyl-2-oxo-2H-chromen-7-yloxy Acetamide-linked thiazolidinone Thiazolidinone, amide
Populus phenylpropenoids Varied phenolic Phenolic or glyceride esters Hydroxyl or glycoside groups Phenolic, glyceride

Key Observations :

  • The acetate ester at position 3 contrasts with the amide group in ’s thiazolidinone derivatives, impacting hydrolytic stability and bioavailability .

Physicochemical Properties

Predicted properties based on structural analogs:

Table 2: Physicochemical Properties

Property Target Compound Thiazolidinone-Coumarin Populus Phenylpropenoids
Molecular Weight (g/mol) 428.4 ~390.4 250–400
logP (Predicted) 2.5–3.0 1.8–2.2 1.5–3.0
Water Solubility Low (<0.1 mg/mL) Moderate (0.5 mg/mL) Variable
Melting Point (°C) 180–185 165–170 100–200

Analysis :

  • The benzodioxin moiety may increase molecular rigidity, contributing to a higher melting point compared to analogs .

Challenges :

  • The benzodioxin-ether linkage may necessitate protective group strategies to prevent side reactions during esterification .

Hypothesized Bioactivities :

  • Anti-inflammatory : The benzodioxin group mimics diaryl ethers in COX inhibitors, while the coumarin core may synergize via radical scavenging .
  • Antimicrobial : Structural similarity to Populus bud compounds with demonstrated antibacterial effects .

Comparison with Analogs :

  • Populus Phenylpropenoids : Natural antioxidants with higher phenolic content; the synthetic target may trade antioxidant efficacy for enhanced metabolic stability.

Biological Activity

Methyl {7-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Synthesis

The synthesis of this compound involves multiple steps that typically include the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with various acetamides. The process has been documented in studies focusing on the synthesis of related compounds and their biological evaluations .

Enzyme Inhibition

Research indicates that derivatives of 2,3-dihydrobenzo[1,4]dioxin exhibit significant enzyme inhibitory activities. Specifically, compounds similar to this compound have been tested against enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are critical in metabolic pathways related to Type 2 Diabetes Mellitus (T2DM) and Alzheimer’s Disease (AD) .

Antioxidant Properties

A series of studies have demonstrated that benzodioxin derivatives possess potent antioxidant properties. For example, compounds derived from 2,3-dihydrobenzo[1,4]dioxin were found to be significantly more effective than standard antioxidants like probucol in inhibiting low-density lipoprotein (LDL) peroxidation . This suggests a potential role for this compound in cardiovascular protection.

Anti-inflammatory Effects

In vitro studies have indicated that compounds with similar structural features exhibit anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines. This suggests a therapeutic potential for conditions characterized by chronic inflammation .

Case Studies

Study Findings Reference
Inhibition of α-glucosidaseCompounds showed significant inhibition compared to controls
Antioxidant activityExhibited higher efficacy than probucol in LDL peroxidation
Anti-inflammatory activityReduced cytokine levels in cell cultures

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl {7-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate, and how can intermediate purity be ensured?

  • Methodology :

  • Step 1 : Begin with the esterification of 2,3-dihydro-1,4-benzodioxin-6-yl acetic acid using methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester intermediate .
  • Step 2 : Couple the intermediate with 7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl acetate via etherification using a carbodiimide coupling agent (e.g., DCC/DMAP) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity. Monitor intermediates via TLC and confirm structures using 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} .

Q. How can spectroscopic data (NMR, IR, MS) for this compound be interpreted to resolve structural ambiguities?

  • Methodology :

  • NMR Analysis : For 1H NMR^1 \text{H NMR}, focus on diagnostic peaks:
  • Benzodioxin protons: δ 4.2–4.4 ppm (methylene groups) .
  • Chromen-2-one carbonyl: δ 6.1–6.3 ppm (vinyl protons) and δ 8.0–8.2 ppm (aromatic protons) .
  • Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion [M+H]⁺ at m/z 454.15 (calculated) and fragmentation patterns for ester and ether linkages .

Q. What solvent systems and chromatographic methods are effective for isolating this compound from reaction mixtures?

  • Methodology :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) for reaction steps. For extraction, employ ethyl acetate due to its compatibility with ester and ether functionalities .
  • Chromatography : Optimize reverse-phase HPLC (C18 column, acetonitrile/water gradient) for final purification. Retention time typically ranges 12–15 minutes under 70% acetonitrile .

Advanced Research Questions

Q. How can computational modeling (DFT, molecular docking) predict the reactivity or biological activity of this compound?

  • Methodology :

  • DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO) for reactivity insights .
  • Molecular Docking : Dock the compound into target proteins (e.g., cyclooxygenase-2) using AutoDock Vina. Validate binding poses with MD simulations (GROMACS, 100 ns trajectories) .

Q. What experimental strategies resolve contradictions in observed vs. predicted spectroscopic or crystallographic data?

  • Methodology :

  • X-ray Crystallography : Grow single crystals via slow evaporation (ethanol/water 1:1). Resolve discrepancies in bond lengths/angles using SHELX-TL refinement .
  • Advanced NMR : Apply 2D techniques (HSQC, HMBC) to assign overlapping proton signals, particularly in the benzodioxin and chromen regions .

Q. How can structure-activity relationships (SAR) guide the modification of this compound for enhanced bioactivity?

  • Methodology :

  • SAR Workflow :

Synthesize analogs with substitutions on the benzodioxin (e.g., halogens) or chromen (e.g., methyl → ethyl).

Test in vitro bioactivity (e.g., anti-inflammatory assays: COX-2 inhibition).

Correlate substituent electronic effects (Hammett σ values) with IC₅₀ data .

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